
5-(Furan-2-yl)pyridin-3-amine
Vue d'ensemble
Description
5-(Furan-2-yl)pyridin-3-amine is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula is C10H10N2O and the average weight is 174.1992 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of 5-(Furan-2-yl)pyridin-3-amine consists of a pyridine ring attached to a furan ring via an amine group . The InChI key is LENAVORGWBTPJR-UHFFFAOYSA-N .Applications De Recherche Scientifique
Pharmacology
5-(Furan-2-yl)pyridin-3-amine: has potential applications in pharmacology, particularly as a scaffold for drug development. Its structure is conducive to modifications that can lead to the discovery of new therapeutic agents. For instance, furan derivatives are known to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antimicrobial properties .
Material Science
In material science, 5-(Furan-2-yl)pyridin-3-amine can be used as a building block for creating novel materials. Its molecular structure allows for the study of intramolecular hydrogen bonding and the effects of steric and electronic factors on molecular conformations .
Medicinal Chemistry
The compound’s relevance in medicinal chemistry is significant due to its structural similarity to biologically active molecules. It can be utilized to synthesize compounds with improved antibacterial activities, which is crucial in the development of new medications .
Organic Chemistry
5-(Furan-2-yl)pyridin-3-amine: serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce a range of derivatives with potential applications in different fields of chemistry .
Chemical Engineering
In chemical engineering, this compound could play a role in the development of sustainable and environmentally friendly processes. It aligns with the industry’s move towards using biomass as a feedstock for producing chemicals, offering a greener alternative to traditional petroleum-based methods .
Environmental Science
The environmental applications of 5-(Furan-2-yl)pyridin-3-amine are linked to its derivation from furan-based chemicals, which are key in the pursuit of sustainable and eco-friendly chemical feedstocks. This aligns with global efforts to reduce reliance on fossil fuels and mitigate climate change impacts .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds have been found to interact with the cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other aralkylamines , potentially influencing the activity of enzymes or receptors.
Biochemical Pathways
Given its potential interaction with cytochrome p450 2a6 , it may influence pathways related to drug metabolism and bioactivation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 5-(furan-2-yl)pyridin-3-amine may also have diverse effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of many chemical compounds .
Propriétés
IUPAC Name |
5-(furan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJHMYLVNZMONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



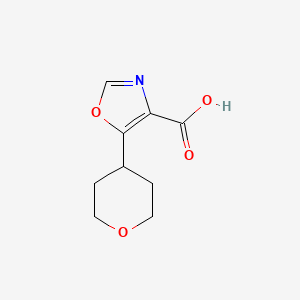
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)
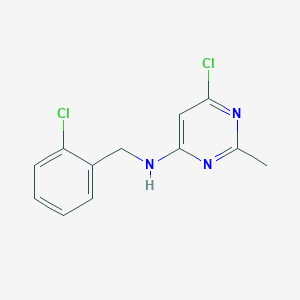


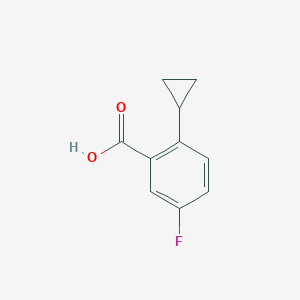
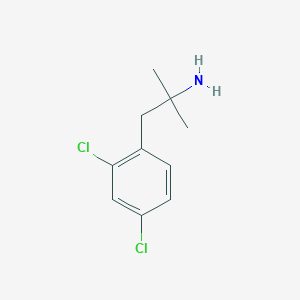

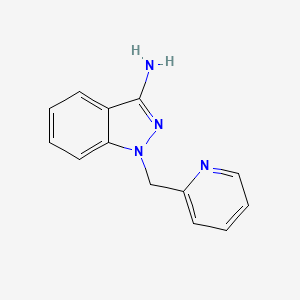
![6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467562.png)

![N-{thieno[3,2-c]pyridin-4-yl}azetidin-3-amine](/img/structure/B1467565.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467569.png)